molecular formula C26H26N4O2S B2612300 N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 868255-50-9

N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2612300
CAS No.: 868255-50-9
M. Wt: 458.58
InChI Key: ZAAUNHJFBKBEJF-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 5 and a phenyl group at position 2.
  • A sulfanyl bridge linking the triazole to an acetamide moiety, which is further attached to a 3,4-dimethylphenyl group.

The ethoxy group on the phenyl ring may enhance lipophilicity, while the dimethylphenyl group could influence steric interactions and metabolic stability .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-4-32-23-14-11-20(12-15-23)25-28-29-26(30(25)22-8-6-5-7-9-22)33-17-24(31)27-21-13-10-18(2)19(3)16-21/h5-16H,4,17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAUNHJFBKBEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable phenyl halides and catalysts.

    Attachment of the Acetamide Moiety: The acetamide group is typically introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Structural Features

  • Triazole Ring : Often associated with antifungal and anticancer properties.
  • Acetamide Side Chain : Contributes to the compound's solubility and stability.
  • Sulfanyl Group : May enhance biological activity through specific interactions with target proteins.

N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise in various biological assays:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, triazole derivatives have been reported to demonstrate anticancer effects through apoptosis induction and cell cycle arrest mechanisms .

Pharmacological Research

The compound's unique structure allows for extensive pharmacological exploration:

  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity can lead to the development of more potent derivatives. This approach is essential for optimizing therapeutic profiles against specific diseases.

Synthesis Protocol Development

Efficient synthesis methods are crucial for the production of N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:

  • Multi-Step Synthesis : The synthesis typically involves several reaction steps using reagents like iron (III) chloride under optimized conditions to enhance yield and purity. Continuous flow reactors may also be employed for larger-scale production.

The presence of conjugated systems in the compound suggests potential applications in material science:

  • Electronic and Optical Properties : Investigating these characteristics could lead to novel applications in organic electronics or photonic devices due to the compound's unique structural features.

Case Studies and Research Findings

Several studies have highlighted the potential of triazole-containing compounds similar to N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:

  • Anticancer Activity : A study demonstrated that triazole derivatives exhibited significant anticancer properties against multiple cell lines with varying mechanisms of action .
  • Anti-inflammatory Potential : In silico studies suggest that modifications to triazole compounds can enhance their efficacy as inhibitors of inflammatory pathways .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a common scaffold with several analogs, differing primarily in substituents on the triazole ring and the acetamide-linked aromatic group. Key examples include:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Triazole Substituents Acetamide Substituents Key Properties/Activities Reference
Target Compound 5-(4-Ethoxyphenyl), 4-Phenyl 3,4-Dimethylphenyl High lipophilicity; potential enzyme inhibition
N-(4-Acetylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (6g) 5-(3,4-Dimethoxyphenyl), 4-Ethyl 4-Acetylphenyl Enhanced solubility due to methoxy groups; unconfirmed bioactivity
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(4-Pyridinyl), 4-(4-Methylphenyl) 3,5-Dimethoxyphenyl Pyridine introduces hydrogen-bonding capability; potential CNS activity
AM34 (Reverse Transcriptase Inhibitor) 5-(2-Hydroxyphenyl), 4-Amino 4-Ethoxyphenyl IC₅₀ < Nevirapine; strong binding via hydroxyl and ethoxy groups
N-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(2-Thienyl), 4-Ethyl 3,4-Dimethoxyphenyl Thienyl group enhances π-π stacking; moderate anti-inflammatory activity
Compound 15 (Melting Point: 207.6–208.5°C) 5-(4-Acetylaminophenoxy), 4-Ethyl 2-Methyl-5-nitrophenyl Nitro group increases electron-withdrawing effects; high thermal stability

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Electron-Donating Groups (e.g., Ethoxy, Methoxy):
    The target compound’s 4-ethoxyphenyl group improves lipophilicity compared to analogs with methoxy substituents (e.g., 6g in Table 1), which may enhance membrane permeability . However, methoxy groups are more prone to metabolic demethylation, reducing bioavailability .
Physicochemical Properties
  • Melting Points and Stability:
    Substituents like nitro (Compound 15, 207.6–208.5°C) and acetyl (Compound 17, 238.1–239.0°C) correlate with higher melting points, indicating crystalline stability . The target compound’s dimethylphenyl group may similarly contribute to solid-state stability.
  • Synthetic Yields: Yields for triazole-acetamide derivatives typically range from 45–57%, with electron-withdrawing groups slightly reducing efficiency due to steric challenges .

Biological Activity

N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides an in-depth analysis of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Triazole Ring : Essential for biological activity.
  • Phenyl Groups : Contribute to the compound's lipophilicity and receptor interactions.
  • Acetamide Moiety : Plays a role in modulating biological effects.
PropertyValue
IUPAC Name N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Molecular Formula C26H26N4O2S
Molecular Weight 458.58 g/mol
CAS Number 868255-50-9

Anticancer Activity

Research has indicated that compounds with similar structural motifs to N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through mechanisms involving:
    • Inhibition of specific enzymes and signaling pathways.
    • Disruption of DNA replication and repair processes.
  • Case Studies :
    • A study demonstrated that related triazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. For example, compounds with similar triazole structures exhibited IC50 values as low as 1.61 µg/mL against Jurkat cells .
    • Molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic contacts, suggesting a strong affinity for binding .

Antimicrobial Activity

N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been investigated for its antimicrobial properties:

  • In vitro Studies :
    • Compounds with similar triazole frameworks have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli with varying degrees of success .
    • The presence of electron-withdrawing groups on the phenyl rings was found to enhance antimicrobial activity significantly .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that certain structural features are crucial for enhancing the biological activity of this compound:

Structural FeatureEffect on Activity
Triazole Ring Essential for anticancer and antimicrobial properties
Dimethyl Substitution on Phenyl Increases cytotoxicity in cancer cells
Ethoxy Group Influences chemical reactivity and receptor interactions

Q & A

Q. Key Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Triazole FormationThiosemicarbazide, DMF, 12 h reflux65–75>95%
Sulfanyl LinkageKOH/EtOH, 70°C, 6 h80–85>98%
Aryl CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C50–60>90%

Basic: How is the structural characterization of this compound typically performed?

Methodological Answer:
Structural validation employs:

X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Single crystals are grown via slow evaporation in DCM/hexane .

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxy CH₂ at δ 1.3–1.5 ppm, triazole C=S at δ 165–170 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 515.18) .

Elemental Analysis : Validates C, H, N, S content within ±0.3% deviation .

Advanced: What strategies are employed to resolve contradictions in bioactivity data across substituted triazole acetamide derivatives?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in kinase assays) are addressed via:

Systematic SAR Studies :

  • Substituent Scanning : Replace ethoxyphenyl with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects .
  • Steric Mapping : Compare 3,4-dimethylphenyl vs. bulkier cycloheptyl analogs to evaluate steric hindrance .

In Vitro/In Vivo Correlation : Validate cellular permeability (e.g., Caco-2 assays) to distinguish intrinsic activity from bioavailability limitations .

Q. Example SAR Table :

Substituent (R)IC₅₀ (μM, Kinase X)LogPSolubility (μM)
4-Ethoxyphenyl0.453.212.5
4-Nitrophenyl1.82.95.3
Cycloheptyl>104.11.2

Advanced: How can computational modeling predict the binding affinity of this compound with biological targets?

Methodological Answer:
Computational workflows include:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Key parameters:

  • Grid Box : Centered on catalytic lysine (size: 25 ų).
  • Scoring Functions : MM-GBSA for binding energy estimation (ΔG ~ -9.5 kcal/mol) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

QSAR Models : Train on datasets of triazole analogs to predict ADMET properties (e.g., bioavailability, CYP inhibition) .

Advanced: What analytical techniques are critical for assessing purity and stability under experimental conditions?

Methodological Answer:

HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to detect impurities (>99.5% purity required for in vivo studies) .

Stability Studies :

  • Thermal : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
  • Photolytic : Expose to UV light (λ = 254 nm) for 48 h; quantify decomposition products .

XRD for Polymorphism : Identify crystalline vs. amorphous forms affecting solubility .

Basic: What are the common solvent systems for recrystallization to achieve high-quality single crystals?

Methodological Answer:
Optimal systems include:

Binary Solvents : DCM/hexane (1:3 v/v) for slow evaporation .

Ternary Mixtures : Ethanol/water/acetone (5:3:2) for high-melting-point derivatives .

Temperature Gradients : Cooling from 60°C to 4°C at 2°C/h in DMF/water .

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